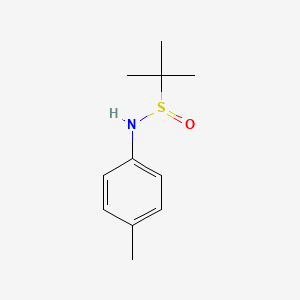
(R)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is a chiral sulfinamide compound widely used in organic synthesis. It is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in asymmetric synthesis.
Synthetic Routes and Reaction Conditions:
-
Synthesis from ®-2-Methylpropane-2-sulfinamide:
Starting Material: ®-2-Methylpropane-2-sulfinamide
Reagents: p-Tolylmagnesium bromide
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions. The reaction mixture is stirred for several hours to ensure complete conversion.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high yields and purity.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding sulfoxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed at low temperatures to prevent over-reduction.
Products: The major product is the corresponding sulfide.
-
Substitution:
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Products: The major products are the substituted sulfinamides.
Wissenschaftliche Forschungsanwendungen
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide has a wide range of applications in scientific research:
-
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary to induce enantioselectivity in various reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective transformations.
-
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in the study of protein-sulfinamide interactions.
-
Medicine:
Drug Development: Explored as a building block for the synthesis of chiral drugs with improved pharmacological properties.
Diagnostic Agents: Potential use in the development of diagnostic agents for detecting specific biomolecules.
-
Industry:
Material Science: Utilized in the synthesis of chiral materials with unique optical properties.
Agriculture: Investigated for its potential use in the synthesis of chiral agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide involves its ability to form stable complexes with various substrates. The compound’s chiral center allows it to induce enantioselectivity in reactions by providing a chiral environment. This chiral environment influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Vergleich Mit ähnlichen Verbindungen
®-2-Methyl-N-(p-tolyl)propane-2-sulfinamide is unique due to its specific chiral structure and reactivity. Similar compounds include:
(S)-2-Methyl-N-(p-tolyl)propane-2-sulfinamide: The enantiomer of the compound, which has similar reactivity but induces the opposite enantioselectivity.
N-(p-Tolyl)sulfinamide: Lacks the chiral center, making it less effective in inducing enantioselectivity.
®-N-(p-Tolyl)propane-2-sulfinamide: Similar structure but with different substituents, leading to variations in reactivity and selectivity.
Eigenschaften
Molekularformel |
C11H17NOS |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2-methyl-N-(4-methylphenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3 |
InChI-Schlüssel |
LBSVTZPZFDFKIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


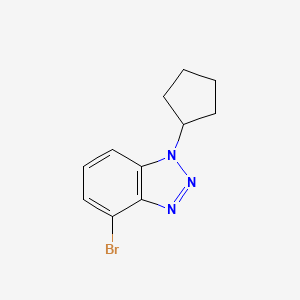
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)


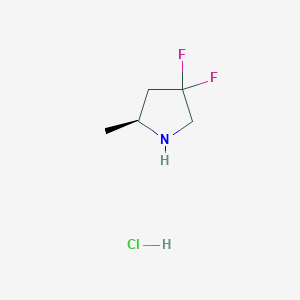
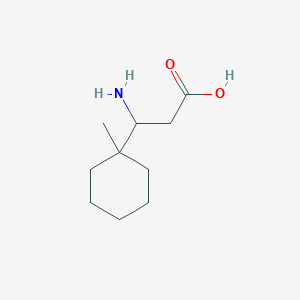
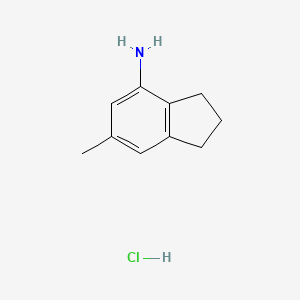
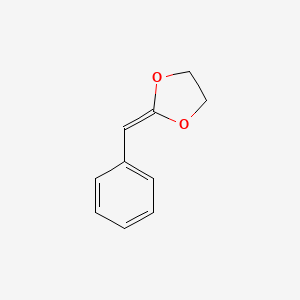
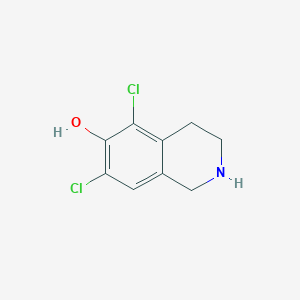

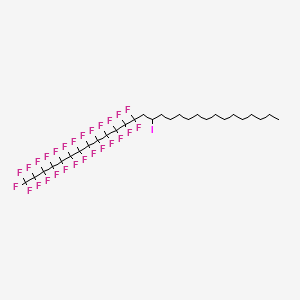
![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

